Boc-3-aminobenzene-1,2-dicarboxylic acid

Cytotoxicity Drug Discovery Cancer Research

Boc-3-aminobenzene-1,2-dicarboxylic acid is the essential protected building block for chemoselective synthesis. Its Boc-masked amine prevents uncontrolled polymerization and unwanted amide formation that plague reactions with unprotected 3-aminophthalic acid (CAS 5434-20-8). The ortho-dicarboxylic acid motif provides a unique chelating geometry for MOF construction and a validated core for metallo-β-lactamase inhibitor development. Choose this compound for reliable orthogonal protection in solid-phase peptide synthesis and sequential deprotection strategies. Regulatory compliant; inquire for bulk pricing and immediate availability.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 1185302-72-0
Cat. No. B1521641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-aminobenzene-1,2-dicarboxylic acid
CAS1185302-72-0
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
InChIKeyPZTGKHDIUBIWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-aminobenzene-1,2-dicarboxylic acid (CAS 1185302-72-0): A Protected Amino-Phthalic Acid Scaffold for Regioselective Functionalization


Boc-3-aminobenzene-1,2-dicarboxylic acid, also known as 3-((tert-butoxycarbonyl)amino)phthalic acid, is an ortho-dicarboxylic acid derivative bearing a tert-butyloxycarbonyl (Boc)-protected amino group at the 3-position . This bifunctional molecule combines two carboxylic acid moieties available for conjugation, coordination, or derivatization, with a masked amine that can be unmasked under acidic conditions to reveal a reactive nucleophilic handle . The presence of the Boc group, in contrast to the unprotected 3-aminophthalic acid (CAS 5434-20-8) , serves as a critical protective strategy that enables orthogonal reactivity in complex synthetic sequences, particularly in solid-phase peptide synthesis, metal-organic framework (MOF) construction, and medicinal chemistry programs where selective deprotection is paramount .

Why Unprotected 3-Aminophthalic Acid or Regioisomers Cannot Substitute for Boc-3-aminobenzene-1,2-dicarboxylic Acid


Attempting to substitute Boc-3-aminobenzene-1,2-dicarboxylic acid with its closest analog, unprotected 3-aminophthalic acid (CAS 5434-20-8), introduces a fundamental incompatibility in reaction sequences requiring orthogonal protection. The free amine in 3-aminophthalic acid will react with electrophiles intended for the carboxylic acids, such as coupling reagents (e.g., EDCI, DCC), leading to uncontrolled polymerization, unwanted amide bond formation, or a complete failure of the desired chemoselective transformation [1]. Furthermore, regioisomers like 4-aminophthalic acid (CAS 5434-21-9) or 2-aminoterephthalic acid (CAS 10312-55-7) [2] alter the spatial orientation of the amine relative to the carboxylic acids, which can drastically impact the topology of resulting metal-organic frameworks (MOFs) or the binding affinity of drug candidates, as demonstrated in structure-activity relationship (SAR) studies of phthalic acid derivatives [3].

Quantitative Differentiation Evidence for Boc-3-aminobenzene-1,2-dicarboxylic Acid vs. Closest Analogs


Cytotoxicity Profile: Boc-3-aminobenzene-1,2-dicarboxylic Acid Exhibits Differential IC50 Values in HepG2 vs. MCF-7 Cell Lines

In a standardized MTT assay, Boc-3-aminobenzene-1,2-dicarboxylic acid demonstrated a 2.38-fold lower IC50 against HepG2 hepatocellular carcinoma cells (42 µg/mL) compared to MCF-7 breast cancer cells (100 µg/mL) . This differential cytotoxicity suggests a potential selectivity window, an attribute not established for the unprotected 3-aminophthalic acid core . While this is not a direct head-to-head comparison, it provides the first quantifiable baseline for this compound's biological activity.

Cytotoxicity Drug Discovery Cancer Research

Regioselective Advantage: The 3-Amino Orientation in Phthalic Acid Scaffolds is Crucial for Metallo-β-Lactamase Inhibitor Binding

X-ray crystallographic analysis of IMP-1 metallo-β-lactamase complexed with a 3-aminophthalic acid derivative (PDB: 3WXC) [1] revealed a binding mode dependent on the 3-amino substitution [2]. Structure-based optimization of this 3-aminophthalic acid scaffold led to a derivative (compound 13) that exhibited a 10-fold higher inhibitory activity against IMP-1 compared to the parent derivative 1 [3]. This establishes the 3-amino substitution as a critical pharmacophore, directly contrasting with regioisomers like 4-aminophthalic acid (CAS 5434-21-9) which would orient the amine differently and likely fail to achieve the same binding interactions.

Antimicrobial Resistance Enzyme Inhibition Structural Biology

Orthogonal Protection Superiority: The Boc Group Enables Sequential Peptide Coupling in a Manner Unavailable to Unprotected 3-Aminophthalic Acid

The Boc group in Boc-3-aminobenzene-1,2-dicarboxylic acid provides acid-labile amine protection, allowing the two carboxylic acids to be selectively activated and coupled using standard carbodiimide chemistry (e.g., EDCI/HOAt) without interference from the amine [1]. This orthogonal protection is a foundational requirement for solid-phase peptide synthesis (SPPS) and for building complex bioconjugates. In contrast, the free amine in 3-aminophthalic acid (CAS 5434-20-8) would compete with the intended nucleophile during carboxylic acid activation, leading to low yields and complex product mixtures. This is a critical operational difference; the unprotected analog cannot be used in the same reaction sequence without elaborate and often low-yielding protection/deprotection steps.

Peptide Synthesis SPPS Bioconjugation

Divergent Chelation Modes: The Ortho-Dicarboxylic Acid Motif in Boc-3-aminobenzene-1,2-dicarboxylic Acid Offers Distinct Coordination Chemistry Compared to Terephthalic Acid Derivatives

The ortho (1,2-) substitution pattern of the carboxylic acids in Boc-3-aminobenzene-1,2-dicarboxylic acid is a critical structural feature that differentiates it from the more common para (1,4-) substitution pattern found in 2-aminoterephthalic acid (CAS 10312-55-7) [1], a widely used MOF linker [2]. The ortho-dicarboxylic acid can chelate a single metal center (e.g., forming a 7-membered ring) or bridge metal centers in a syn-syn or syn-anti fashion, leading to fundamentally different secondary building units (SBUs) and framework topologies compared to the linear, rigid bridging provided by para-dicarboxylates like terephthalic acid [3]. This regiochemical difference directly impacts the resulting MOF's pore size, surface area, and catalytic or gas sorption properties.

Metal-Organic Frameworks Coordination Chemistry Materials Science

Optimal Application Scenarios for Procuring Boc-3-aminobenzene-1,2-dicarboxylic Acid


Solid-Phase Peptide Synthesis (SPPS) of Unnatural Amino Acid-Containing Peptides

This compound is ideally suited as a protected building block for introducing an ortho-dicarboxylic acid moiety into a growing peptide chain. Its Boc group allows for standard Fmoc-strategy SPPS, while the two carboxylic acids can be sequentially deprotected (e.g., using orthogonal ester protecting groups) for on-resin cyclization or branching. This application is predicated on the orthogonal protection strategy described in [3].

Structure-Activity Relationship (SAR) Studies for Metallo-β-Lactamase Inhibitors

As a key intermediate in the synthesis of 3,6-disubstituted phthalic acid derivatives, this compound is essential for medicinal chemistry programs targeting metallo-β-lactamases like IMP-1. The 10-fold improvement in potency observed for optimized derivatives [3] validates the 3-amino phthalic acid core, making the Boc-protected version the preferred starting material for further SAR exploration.

Synthesis of Metal-Organic Frameworks (MOFs) with Novel Topologies

The ortho-dicarboxylic acid motif in this compound offers a distinct chelating and bridging geometry compared to the more common para-substituted linkers. Researchers seeking to create MOFs with bent or non-linear linkers will find this compound to be a unique and necessary precursor, as outlined in [3].

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